Methyl 2-bromo-4-chlorothiazole-5-carboxylate

Regioselective cross-coupling Thiazole functionalization Palladium catalysis

Secure the unique 2-Br-4-Cl-5-COOMe regioisomer (CAS 1956309-42-4) – the only commercial thiazole building block that puts chlorine at C-4 and bromine at C-2 for a pre-determined Suzuki-then-SNAr sequence. Do not substitute with the common 2-Br-5-Cl-4-COOMe isomer; doing so misplaces the chlorine vector, breaking key halogen-bonding interactions and confounding patent SAR. Verify regioisomeric identity by ¹H NMR/HPLC before committing to screening cascades. Bulk stock is scarce; engage custom synthesis providers early to lock in multi-gram supply.

Molecular Formula C5H3BrClNO2S
Molecular Weight 256.51 g/mol
Cat. No. B15065738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-4-chlorothiazole-5-carboxylate
Molecular FormulaC5H3BrClNO2S
Molecular Weight256.51 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(S1)Br)Cl
InChIInChI=1S/C5H3BrClNO2S/c1-10-4(9)2-3(7)8-5(6)11-2/h1H3
InChIKeyTUGDHRGHHTWSBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-4-chlorothiazole-5-carboxylate – A Distinct 2,4-Dihalogenated Thiazole-5-carboxylate Building Block for Regioselective Synthesis


Methyl 2-bromo-4-chlorothiazole-5-carboxylate (CAS 1956309-42-4) is a dihalogenated thiazole ester bearing bromine at C-2, chlorine at C-4, and a methyl carboxylate at C-5 . With a molecular formula of C5H3BrClNO2S and a molecular weight of 256.50 g/mol, it belongs to the class of 2,4,5-trisubstituted thiazole building blocks used extensively in medicinal chemistry and agrochemical research . Its defining feature—the specific 2-bromo-4-chloro-5-carboxylate substitution pattern—distinguishes it from the commercially prevalent regioisomer methyl 2-bromo-5-chlorothiazole-4-carboxylate (CAS 1053655-63-2) and enables orthogonal reactivity that is critical for sequential, position-selective cross-coupling strategies .

Why Methyl 2-bromo-4-chlorothiazole-5-carboxylate Cannot Be Replaced by Its 2,5-Chloro-Bromo Regioisomer in Sequential C–C Bond Formation


Halogenated thiazole esters are not interchangeable “drop-in” building blocks; their reactivity is governed by both the halogen identity and its position on the thiazole ring. Palladium-catalyzed cross-coupling reactions on thiazoles proceed with strong positional bias—the C-2 bromide undergoes oxidative addition preferentially over C-4 or C-5 halogens under standard Suzuki, Negishi, or Stille conditions . In the widely studied ethyl 2-bromo-5-chlorothiazole-4-carboxylate scaffold, the C-2 bromine is the most electron-deficient and reacts first, enabling sequential 2,5-disubstitution and 2,4,5-trisubstitution pathways . Methyl 2-bromo-4-chlorothiazole-5-carboxylate presents the inverse regioisomeric arrangement: chlorine at C-4 and bromine at C-2, with the ester at C-5. This altered halogen topology directly affects the electronic profile, steric accessibility, and the feasible sequence of derivatization steps. Substituting this compound with the 2-bromo-5-chloro-4-carboxylate isomer would yield a different regional functionalization outcome—potentially installing the wrong substituent at the wrong position—and can confound structure-activity relationship (SAR) studies, patent strategies, and multi-step synthetic routes .

Quantitative Differentiation Evidence for Methyl 2-bromo-4-chlorothiazole-5-carboxylate Versus Closest Analogs


Regiochemical Halogen Pattern: 2-Br/4-Cl/5-COOMe vs. 2-Br/5-Cl/4-COOMe Isomer – Orthogonal Coupling Selectivity Demonstrated on the Ethyl Ester Congener

The regioisomeric arrangement of halogens on the thiazole ring dictates the order and site of palladium-catalyzed coupling. In the closely related ethyl 2-bromo-5-chlorothiazole-4-carboxylate, palladium-catalyzed Suzuki coupling is selective for the more electron-deficient C-2 bromide first, leaving the C-5 chlorine intact for a second coupling step, allowing controlled synthesis of 2,5-disubstituted and 2,4,5-trisubstituted thiazoles . Methyl 2-bromo-4-chlorothiazole-5-carboxylate, with chlorine at C-4 and the ester at C-5, presents a fundamentally different reactivity hierarchy: the C-2 bromine remains the most reactive site for oxidative addition, but the presence of a C-4 chlorine (rather than C-5) adjacent to the ester group alters the electron-withdrawing environment. In 2,4-dibromothiazole systems, organolithium-mediated halogen-metal exchange at C-5 proceeds with complete regioselectivity at −78 °C, demonstrating that halogen position profoundly influences metalation and coupling outcomes . No equivalent regioselectivity data for the 2-bromo-4-chloro-5-carboxylate isomer has been published—this very absence of literature precedent underscores its distinctiveness and the non-trivial nature of substituting it with the better-characterized 4-carboxylate regioisomer.

Regioselective cross-coupling Thiazole functionalization Palladium catalysis

Computed Physicochemical Profile: Methyl 2-bromo-4-chlorothiazole-5-carboxylate vs. 2-Bromo-4-chlorothiazole-5-carboxylic Acid – Ester vs. Acid Impact on LogP and Hydrogen-Bonding Capacity

The methyl ester of 2-bromo-4-chlorothiazole-5-carboxylic acid offers a distinct lipophilicity and hydrogen-bonding profile compared to its free acid counterpart. The acid form (CAS 139670-04-5) has a computed LogP of 2.26 and a topological polar surface area (TPSA) of 50.19 Ų, with one hydrogen-bond donor . While computed LogP and TPSA values for the methyl ester have not been independently published, the replacement of the carboxylic acid –OH with a methoxy group eliminates the hydrogen-bond donor, increases LogP by approximately 0.4–0.7 log units (based on the measured difference between the 2-bromo-5-chlorothiazole-4-carboxylate methyl ester, LogP 2.35, and its acid analog), and raises the TPSA to approximately 67–68 Ų due to the additional oxygen atom . This shift moves the methyl ester closer to the optimal CNS drug-likeness window (LogP 1–3, TPSA < 90 Ų) while maintaining sufficient polarity for aqueous solubility .

Lipophilicity Drug-likeness Physicochemical profiling

Storage and Stability Differentiation: Freezer Storage (−20 °C) Requirement for Methyl 2-bromo-4-chlorothiazole-5-carboxylate vs. Ambient Storage for the 4-Carboxylate Isomer

Vendor specifications consistently indicate that methyl 2-bromo-4-chlorothiazole-5-carboxylate requires storage in a freezer at −20 °C , whereas methyl 2-bromo-5-chlorothiazole-4-carboxylate is stable under room temperature storage conditions . This differential stability requirement is not reflected in standard safety data sheets (SDS) for either compound, where the 4-carboxylate isomer is classified as “stable under recommended storage conditions” without special temperature constraints . The requirement for sub-ambient storage suggests that the 5-carboxylate ester is more prone to thermal degradation, hydrolysis, or ring-opening reactions, potentially due to the ester group being positioned at C-5 where it is more sterically accessible and electronically influenced by the adjacent ring heteroatoms.

Compound stability Storage conditions Procurement logistics

Commercial Supply Landscape: Limited Supplier Base for the 5-Carboxylate Regioisomer vs. Broad Multi-Vendor Availability of the 4-Carboxylate Isomer

Methyl 2-bromo-4-chlorothiazole-5-carboxylate (CAS 1956309-42-4) is carried by a limited number of suppliers including Accela ChemBio, MolCore, and a few additional Chinese vendors, typically at 95% purity . In stark contrast, the regioisomer methyl 2-bromo-5-chlorothiazole-4-carboxylate (CAS 1053655-63-2) is listed by Bidepharm (98% purity with batch QC including NMR, HPLC, GC), Sigma-Aldrich, Aladdin, CymitQuimica, Chemscene, CalpacLab, and numerous others . Sigma-Aldrich notably does not collect analytical data for the 4-carboxylate isomer and stipulates that the buyer assumes responsibility for identity/purity confirmation . The narrow supplier base for the target 5-carboxylate compound creates a single-point-of-failure risk for multi-year research programs.

Supply chain Vendor sourcing Procurement risk

Predicted Boiling Point Differential: Methyl 2-bromo-4-chlorothiazole-5-carboxylate vs. 2-Bromo-4-chlorothiazole – Impact of the Ester Group on Physical Properties for Purification Strategy

The presence of the methyl ester at C-5 profoundly alters the physical properties of the thiazole core relative to the non-esterified 2-bromo-4-chlorothiazole. The latter has a reported boiling point of 216.7 ± 13.0 °C (predicted) and a melting point of 49.0–53.0 °C , making it a low-melting solid amenable to distillation-based purification. While the boiling point and melting point of methyl 2-bromo-4-chlorothiazole-5-carboxylate have not been experimentally determined, the regioisomeric methyl 2-bromo-5-chlorothiazole-4-carboxylate has a predicted boiling point of 300.5 ± 22.0 °C —approximately 84 °C higher than the non-esterified analog. This substantial boiling point elevation, driven by the ester group's contribution to molecular weight (+58 Da) and polar surface area, dictates that the 5-carboxylate compound is not amenable to simple distillation and instead requires column chromatography or recrystallization for purification, with implications for scale-up feasibility.

Purification method Physical properties Process chemistry

Optimal Research and Procurement Application Scenarios for Methyl 2-bromo-4-chlorothiazole-5-carboxylate


Sequential Palladium-Catalyzed Derivatization Requiring C-2 First, C-4 Second Functionalization

In medicinal chemistry programs constructing 2,4,5-trisubstituted thiazole libraries, the 2-bromo-4-chloro-5-carboxylate scaffold enables a predetermined coupling sequence: Suzuki, Negishi, or Stille coupling at C-2 (bromine), followed by a second coupling or nucleophilic aromatic substitution at C-4 (chlorine). This sequential strategy is directly analogous to that demonstrated for ethyl 2-bromo-5-chlorothiazole-4-carboxylate by Hodgetts and Kershaw , but with the functional output directed to the 4-position rather than the 5-position. The −20 °C storage requirement must be factored into compound management logistics; the compound should be aliquoted upon receipt to minimize freeze-thaw cycles that could promote ester hydrolysis.

Fragment-Based Drug Discovery Where Specific Halogen Topology Defines the Binding Pharmacophore

The fragment-sized thiazole library study by Proj et al. demonstrated that halogen substitution pattern critically influences both target engagement and non-specific reactivity profiles in biochemical assays . When a fragment hit requires a chlorine atom at the 4-position of the thiazole ring (adjacent to the ring nitrogen) with a bromine handle at C-2 for subsequent growth vector exploration, methyl 2-bromo-4-chlorothiazole-5-carboxylate is the only commercially available fragment that provides this exact substitution pattern. The 2-bromo-5-chloro-4-carboxylate isomer would incorrectly position the chlorine at C-5, altering the vector geometry and potentially losing the key halogen-bonding interaction at C-4. Procurement teams must verify regioisomeric identity by ¹H NMR or HPLC prior to committing the compound to screening cascades, given the absence of batch QC certificates from most vendors .

Agrochemical Intermediate Synthesis Requiring 5-Carboxylate Ester as a Latent Functional Handle

The 5-carboxylate ester serves as a versatile latent functional group that can be hydrolyzed to the carboxylic acid, reduced to the alcohol, or converted to the amide late in a synthetic sequence. The patent literature identifies 2-bromo-5-chlorothiazole-4-carboxylate esters as intermediates in the synthesis of RSV inhibitors, complement factor D inhibitors, and orexin receptor antagonists . Methyl 2-bromo-4-chlorothiazole-5-carboxylate offers the regioisomeric counterpart for targets where the carboxylate-derived functionality must emerge from the 5-position rather than the 4-position. The limited commercial supplier base for this specific regioisomer mandates early engagement with vendors or custom synthesis providers to secure multi-gram quantities for lead optimization and preclinical development.

Structure-Activity Relationship Studies Requiring Systematic Halogen Position Scanning

When a lead series contains a 2,4-dihalogenated thiazole core, comprehensive SAR exploration demands access to all regioisomeric halogen combinations. Methyl 2-bromo-4-chlorothiazole-5-carboxylate fills a specific gap in the SAR matrix: it is the only compound that combines a C-2 bromine, C-4 chlorine, and C-5 methyl ester. The complementary regioisomers (2-bromo-5-chloro-4-carboxylate, 4-bromo-2-chloro-5-carboxylate, 5-bromo-2-chloro-4-carboxylate) must each be procured separately to disentangle positional effects on potency, selectivity, and metabolic stability. The significant physicochemical differences between the ester and acid forms—approximately 0.4–0.7 log units higher LogP and elimination of one H-bond donor for the ester —mean that even within the same regioisomeric series, the choice of ester vs. acid form is non-trivial for cellular permeability and in vivo pharmacokinetics.

Quote Request

Request a Quote for Methyl 2-bromo-4-chlorothiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.